3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Description

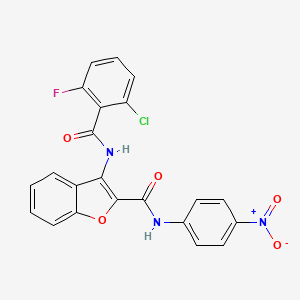

This compound features a benzofuran core substituted at position 2 with a carboxamide group linked to a 4-nitrophenyl moiety. The benzamido group at position 3 contains a 2-chloro-6-fluorophenyl substituent. The structural complexity arises from the combination of halogen atoms (Cl, F) and the electron-withdrawing nitro group, which likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3O5/c23-15-5-3-6-16(24)18(15)21(28)26-19-14-4-1-2-7-17(14)32-20(19)22(29)25-12-8-10-13(11-9-12)27(30)31/h1-11H,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXQSCZGSGUDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 2-chloro-6-fluorobenzamido group is usually accomplished via an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves the nitration of the phenyl ring, which can be carried out using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro or nitro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in Benzofuran Carboxamide Family

The following table highlights key structural analogs and their differences:

Key Structural and Functional Differences

Halogen Substitution Patterns :

- The target compound’s 2-chloro-6-fluorobenzamido group provides a unique steric and electronic profile compared to BF16466’s 5-bromo-2-chloro substitution. Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability .

- In BF16413, the aliphatic 4-chlorobutanamido chain likely increases flexibility and solubility compared to rigid aromatic benzamido groups .

- In contrast, BF16413’s 3-fluorophenyl group offers moderate electron-withdrawing properties, while BF16466 retains the nitro group but alters the benzamido halogenation .

Heterocyclic Modifications :

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound’s estimated molar mass (~467.8 g/mol) is intermediate compared to BF16466 (514.71 g/mol) and BF16413 (374.79 g/mol).

Electronic Effects :

- The 4-nitro group’s strong electron-withdrawing nature may polarize the carboxamide bond, affecting reactivity in nucleophilic environments. Fluorine’s electronegativity in the benzamido group could further modulate electronic density .

Biological Activity

The compound 3-(2-chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide represents a novel class of bioactive molecules that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, analyzing its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chloro and Fluoro Substituents : These halogenated groups enhance lipophilicity and may influence biological interactions.

- Benzofuran Core : This moiety is known for its biological activity, including anti-inflammatory and anticancer properties.

- Amino Group : The presence of the amide bond is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H17ClF2N4O3 |

| Molecular Weight | 454.85 g/mol |

| Melting Point | 230-232 °C |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to This compound often exert their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may interfere with G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Studies

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the benzofuran core is integral to their anticancer properties.

- Anti-inflammatory Effects : Research has shown that similar compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Research Findings

Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Bioavailability : Preliminary data suggest moderate bioavailability, which may limit its therapeutic application without further modification.

- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.